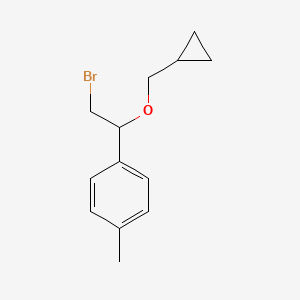

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene

CAS No.:

Cat. No.: VC18249476

Molecular Formula: C13H17BrO

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrO |

|---|---|

| Molecular Weight | 269.18 g/mol |

| IUPAC Name | 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-methylbenzene |

| Standard InChI | InChI=1S/C13H17BrO/c1-10-2-6-12(7-3-10)13(8-14)15-9-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3 |

| Standard InChI Key | NVXLVRCQOOUUJR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(CBr)OCC2CC2 |

Introduction

Structural and Molecular Characteristics

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene (molecular formula: , molecular weight: 269.18 g/mol) features a benzene ring substituted at the para position with a methyl group and at the ortho position with a bromine atom. The cyclopropylmethoxy moiety is attached via an ethyl bridge, creating a sterically hindered environment that influences its reactivity. The IUPAC name, 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-methylbenzene, reflects this arrangement, while its SMILES notation () and InChIKey (NVXLVRCQOOUUJR-UHFFFAOYSA-N) provide unambiguous structural identification.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.18 g/mol |

| IUPAC Name | 1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-methylbenzene |

| SMILES | CC1=CC=C(C=C1)C(CBr)OCC2CC2 |

| InChIKey | NVXLVRCQOOUUJR-UHFFFAOYSA-N |

The cyclopropyl group introduces significant ring strain, which may enhance reactivity in substitution or elimination reactions. Comparatively, the methyl group at the para position exerts an electron-donating effect, directing electrophilic aromatic substitution to specific positions on the benzene ring .

Synthesis and Preparation

The synthesis of 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene typically involves multi-step protocols. A common approach begins with the bromination of a precursor such as 1-(1-(cyclopropylmethoxy)ethyl)-4-methylbenzene using -bromosuccinimide (NBS) in dichloromethane or ethanol under controlled conditions. Catalysts like azobisisobutyronitrile (AIBN) may facilitate radical bromination, ensuring selective substitution at the ethyl chain’s secondary carbon.

Alternative routes involve nucleophilic substitution reactions, where a hydroxyl or leaving group on the ethyl chain is replaced by bromine using or . The cyclopropylmethoxy group is often introduced via Williamson ether synthesis, reacting cyclopropylmethanol with a halogenated intermediate under basic conditions.

Chemical Reactivity and Functionalization

The bromine atom in 1-(2-bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene serves as a prime site for nucleophilic substitution (S2) or elimination reactions. In polar aprotic solvents like dimethylformamide (DMF), bromide displacement with nucleophiles such as amines or thiols yields functionalized derivatives. The cyclopropylmethoxy group’s electron-withdrawing nature may accelerate these reactions by polarizing the carbon-bromine bond.

Electrophilic aromatic substitution is directed by the methyl group’s activating effect, favoring meta and para positions relative to the existing substituents. For example, nitration or sulfonation would predominantly occur at the ortho position to the methyl group, though steric hindrance from the ethyl-bromo chain may limit reactivity .

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene | Baseline structure | |

| 2-Bromo-1-(cyclopropylmethoxy)benzene | Lacks methyl and ethyl groups | |

| 2-Bromo-1-(methoxy)-3-methylbenzene | Replaces cyclopropylmethoxy with methoxy | |

| 2-Bromo-1-(cyclopentylmethoxy)-4-methylbenzene | Cyclopentyl instead of cyclopropyl group |

The absence of the methyl group in 2-bromo-1-(cyclopropylmethoxy)benzene simplifies the molecule but reduces steric and electronic complexity, potentially limiting its utility in multi-step syntheses. Conversely, the cyclopentyl analog’s larger ring size may enhance lipid solubility, making it more suitable for hydrophobic applications .

Future Research Directions

Further studies should prioritize:

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms.

-

Biological Screening: Evaluating antimicrobial, anticancer, or antiviral activity in vitro.

-

Material Science Applications: Investigating its role in polymer networks or liquid crystals.

-

Thermodynamic Studies: Measuring melting/boiling points and solubility parameters experimentally.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume